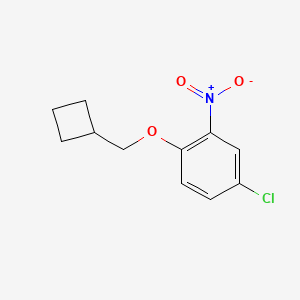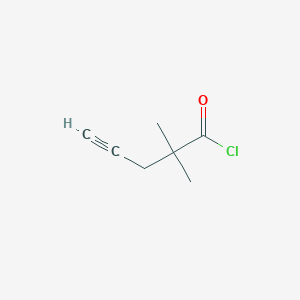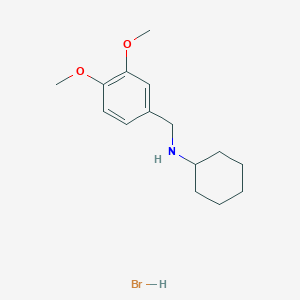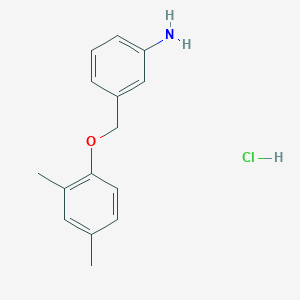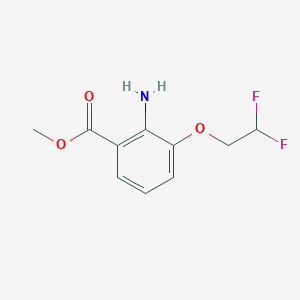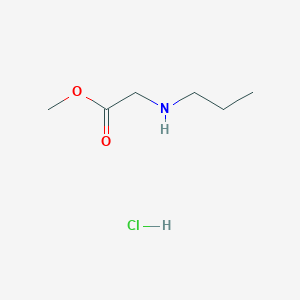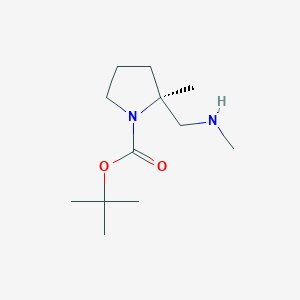
2-(1-(シクロヘキシルメチル)ピペリジン-4-イル)酢酸
概要
説明
“2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with t-butyl 4-fluorobenzoate in DMSO at 130 °C .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is not available in the retrieved sources.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、様々な医薬品に含まれることから、医薬品化学において重要な役割を果たしています。 本化合物は、20種類以上の薬剤クラスに見られる置換ピペリジンの合成のための出発物質となりえます 。これらの誘導体は、抗癌剤、抗ウイルス剤、抗炎症剤など、潜在的な生物学的活性を有するため、多くの研究開発が行われています。
抗癌剤の開発
ピペリジン部分は、多くの抗癌剤に見られる共通の特徴です。2-(1-(シクロヘキシルメチル)ピペリジン-4-イル)酢酸の研究は、新規抗癌剤の開発につながる可能性があります。 その構造の柔軟性により、様々な癌細胞株に対して試験できる多様な化合物を創出することができます .
抗菌剤および抗真菌剤への応用
ピペリジン構造を持つ化合物は、抗菌剤および抗真菌剤として効果を示しています。 2-(1-(シクロヘキシルメチル)ピペリジン-4-イル)酢酸のピペリジン環を修飾することにより、研究者は、耐性菌や真菌株に対抗する新たな薬剤を開発することができます .
神経薬理学的調査
ピペリジン誘導体は、神経薬理学において重要な役割を果たしています。アルツハイマー病などの神経疾患の治療や、抗精神病薬として使用されています。 この化合物は、血液脳関門を通過する能力を持つため、中枢神経系を標的とする薬剤の設計において貴重な資産となっています .
鎮痛剤および抗炎症剤
ピペリジン誘導体の鎮痛および抗炎症作用は、疼痛管理や炎症性疾患の治療に適しています。 2-(1-(シクロヘキシルメチル)ピペリジン-4-イル)酢酸の研究は、現在の薬剤よりも副作用が少ない新たな鎮痛剤の発見につながる可能性があります .
循環器系薬剤の開発
ピペリジン誘導体は、その循環器系への影響についても研究されています。高血圧症やその他の心臓関連疾患を管理するための薬剤の開発に使用できます。 ピペリジン系化合物の構造的多様性により、循環器系疾患に関与する特定の受容体を標的にすることができます .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary targets of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the function of these kinases, potentially altering cellular processes and leading to therapeutic effects .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cell growth and proliferation, particularly those involving alk and ros1 .
Pharmacokinetics
It’s important to note that the physical properties of similar compounds can be improved by the presence of an amide function, such as increasing solubility and reducing melting points .
Result of Action
The molecular and cellular effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid’s action are likely to be related to its inhibition of ALK and ROS1. By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can be influenced by various environmental factors. For instance, conditions that affect the stability of the compound, such as temperature and pH, could impact its action. Additionally, factors related to the biological environment, such as the presence of other molecules or cellular components, could also influence its efficacy .
生化学分析
Biochemical Properties
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The interaction between 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid and sEH leads to the inhibition of the enzyme, thereby stabilizing EETs and enhancing their anti-inflammatory effects.
Cellular Effects
The effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to impact cellular metabolism by altering the levels of certain metabolites, which can influence overall cell function.
Molecular Mechanism
At the molecular level, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of epoxyeicosatrienoic acids (EETs) . This inhibition occurs through the binding of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid to the active site of sEH, preventing the enzyme from metabolizing EETs. Additionally, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid vary with different dosages. At lower doses, this compound has been shown to exhibit potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound helps stabilize EETs, thereby enhancing their biological activity. Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may also influence other metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of certain amino acid sequences in 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may facilitate its transport to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
特性
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQXFHUKQVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)
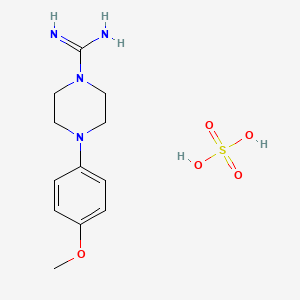
![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)

